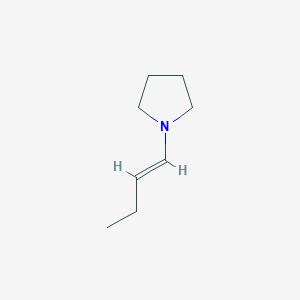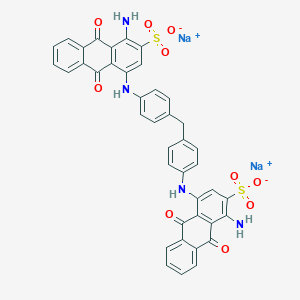![molecular formula C27H18N3Na3O10S3 B077316 Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 10359-95-2](/img/structure/B77316.png)
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate, commonly known as Acid Orange 7, is a synthetic azo dye that is widely used in various industries such as textiles, food, and cosmetics. It is a water-soluble compound that has a bright orange color and is widely used as a pH indicator.
Aplicaciones Científicas De Investigación
Acid Orange 7 is widely used in scientific research as a pH indicator and a staining agent for biological samples. It is also used as a model compound for studying the adsorption and degradation of azo dyes in the environment. Acid Orange 7 has been used in various studies to investigate the toxicity and genotoxicity of azo dyes on different organisms.
Mecanismo De Acción
The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate. The dye molecules bind to the substrate through hydrogen bonding and electrostatic interactions, resulting in a change in color. Acid Orange 7 is also known to interact with DNA and cause DNA damage.
Efectos Bioquímicos Y Fisiológicos
Acid Orange 7 has been shown to have toxic effects on various organisms, including humans. It has been found to induce oxidative stress, DNA damage, and cell death in different cell types. Acid Orange 7 has also been shown to have carcinogenic and mutagenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acid Orange 7 is a widely used dye in laboratory experiments due to its water-solubility and bright color. It is also relatively cheap and easy to obtain. However, it has some limitations, including its potential toxicity and mutagenicity, which can affect the results of experiments.
Direcciones Futuras
There is a need for further research on Acid Orange 7 to understand its mechanisms of toxicity and genotoxicity. Future studies should focus on the development of safer alternatives to Acid Orange 7 that can be used in laboratory experiments. There is also a need to investigate the environmental impact of Acid Orange 7 and other azo dyes and develop methods for their removal from wastewater.
Métodos De Síntesis
Acid Orange 7 is synthesized by coupling 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid with p-toluidine followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and isolating the dye by filtration and drying.
Propiedades
Número CAS |
10359-95-2 |
|---|---|
Nombre del producto |
Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate |
Fórmula molecular |
C27H18N3Na3O10S3 |
Peso molecular |
709.6 g/mol |
Nombre IUPAC |
trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clave InChI |
ZOKXMSGXPKIEIL-UHFFFAOYSA-K |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
10359-95-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



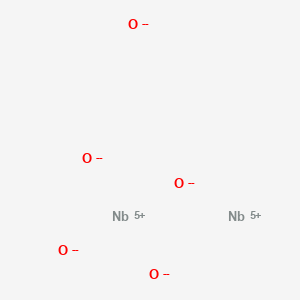
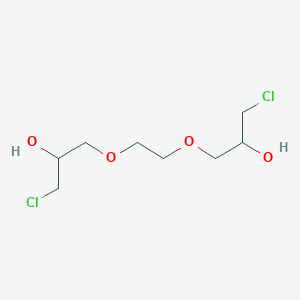
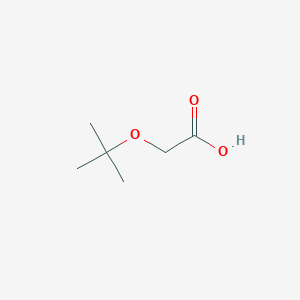
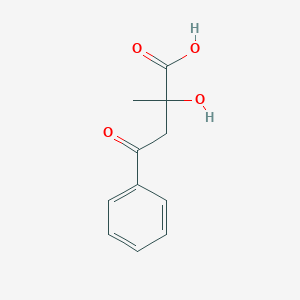

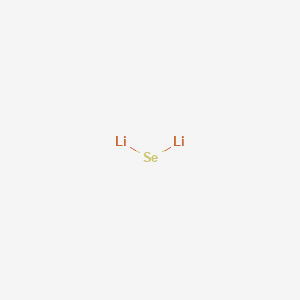
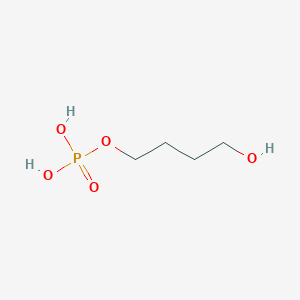
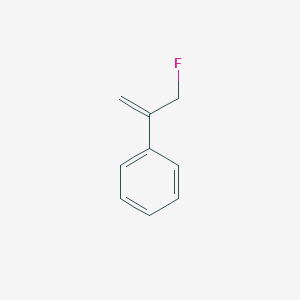
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
